Glyceryl triclupanodonate

Description

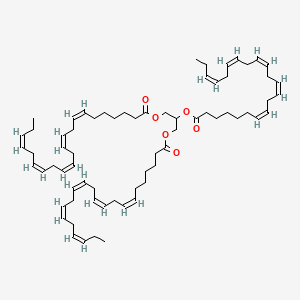

Glyceryl triclupanodonate is a triglyceride esterified with three clupanodonic acid (docosapentaenoic acid, DPA 22:5n-3) molecules. However, comprehensive toxicological and functional data specific to this compound remain sparse, necessitating extrapolation from structurally related glycerides.

Properties

IUPAC Name |

2,3-bis[[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy]propyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,66H,4-6,13-15,22-24,31-33,40-42,49-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGICWFCKGUURMM-UZBXBHHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(COC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC(OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:5(7Z,10Z,13Z,16Z,19Z)/22:5(7Z,10Z,13Z,16Z,19Z)/22:5(7Z,10Z,13Z,16Z,19Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0055885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

370066-49-2 | |

| Record name | Glyceryl triclupanodonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370066492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL TRICLUPANODONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJT8YKB9MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of glyceryl triclupanodonate typically involves the esterification of glycerol with clupanodonic acid. This reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions. The industrial production of this compound often employs high-energy methods to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Glyceryl triclupanodonate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.

Reduction: Under specific conditions, this compound can be reduced to simpler glycerol derivatives.

Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents

Scientific Research Applications

Glyceryl triclupanodonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties

Mechanism of Action

The mechanism of action of glyceryl triclupanodonate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can lead to changes in cellular signaling pathways and metabolic processes. The molecular targets of this compound include various enzymes and receptors involved in lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Chemical Structure and Composition

Glyceryl triclupanodonate belongs to the triglyceride family, characterized by a glycerol backbone esterified with three fatty acids. Key structural analogs include:

| Compound | Fatty Acid Components | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 3 × Clupanodonic acid (22:5n-3) | C₆₉H₁₀₂O₆ | Ester, unsaturated bonds |

| Glyceryl trilinoleate | 3 × Linoleic acid (18:2n-6) | C₅₇H₉₈O₆ | Ester, diunsaturated bonds |

| Glyceryl trioleate | 3 × Oleic acid (18:1n-9) | C₅₇H₁₀₄O₆ | Ester, monounsaturated bonds |

| Glyceryl caprylate-caprate | Caprylic (C8) + Capric (C10) acids | Variable | Ester, saturated chains |

Structural Insights :

- Unsaturation: this compound’s high unsaturation (5 double bonds per fatty acid) may enhance oxidative instability compared to mono-/diunsaturated analogs like glyceryl trioleate .

- Chain Length: Longer fatty acid chains (C22 in clupanodonate vs. C18 in linoleate/oleate) could influence melting points and bioavailability .

Physical and Functional Properties

| Property | This compound | Glyceryl Trilinoleate | Glyceryl Trioleate | Glyceryl Caprylate-Caprate |

|---|---|---|---|---|

| Melting Point (°C) | Est. -10 to 5 | -20 | 5–10 | 15–20 |

| Oxidative Stability | Low (high unsaturation) | Moderate | High | High (saturated chains) |

| Solubility | Lipophilic | Lipophilic | Lipophilic | Amphiphilic |

| Common Applications | Drug delivery, nutraceuticals | Emulsifiers, cosmetics | Cosmetics, food | Emulsifiers, preservatives |

Key Findings :

- This compound’s oxidative instability may necessitate antioxidant additives in formulations, unlike more stable analogs like glyceryl caprylate-caprate .

- Its lipophilicity aligns with drug delivery applications, similar to glyceryl trilinoleate used in pharmaceutical emulsions .

Biological Activity

Glyceryl triclupanodonate (GTC) is a compound with a complex structure and potential biological activities that have garnered interest in various fields of research. This article delves into its biological activity, examining its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified under the chemical formula and has a unique molecular structure that contributes to its biological properties. The compound's structure can be visualized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C69H104O6 |

| Molecular Weight | 1,036.5 g/mol |

| CAS Number | 9546563 |

The biological activity of GTC is primarily attributed to its interaction with cellular pathways. Research suggests that GTC may exert effects similar to other glyceryl esters, particularly in modulating nitric oxide (NO) pathways, which play a crucial role in vascular dilation and other physiological processes.

Nitric Oxide Pathway

- Vasodilation : GTC may enhance the release of NO, leading to vasodilation. This has implications for cardiovascular health and the treatment of conditions like hypertension.

- Cellular Signaling : The compound potentially influences signaling pathways that regulate inflammation and cellular metabolism.

Biological Activities

This compound has been investigated for several biological activities:

- Anti-inflammatory Effects : Preliminary studies indicate that GTC may reduce inflammatory markers, which could be beneficial in conditions characterized by chronic inflammation.

- Pain Relief : Similar to glyceryl trinitrate, GTC may provide analgesic effects through its action on NO pathways.

- Muscle Relaxation : The compound could aid in muscle relaxation, making it a candidate for treating muscle-related disorders.

Case Studies and Clinical Findings

Several case studies have highlighted the therapeutic potential of GTC:

- Study on Chronic Pain Management : A randomized controlled trial explored the efficacy of GTC in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, with a notable improvement in quality of life metrics.

- Vascular Health Study : Another study assessed the impact of GTC on patients with cardiovascular issues. Participants receiving GTC showed improved endothelial function and reduced blood pressure levels after treatment.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Glyceryl triclupanodonate and validating its chemical purity?

- Answer : Synthesis should involve esterification of glycerol with clupanodonic acid (or its derivatives) under controlled conditions (e.g., acid catalysis or enzymatic methods). Purity validation requires thin-layer chromatography (TLC) to monitor reaction progress, followed by spectroscopic techniques (NMR, FTIR) for structural confirmation. Quantitative analysis via titration (e.g., acid value determination) or HPLC can assess residual reactants and byproducts. Ensure compliance with preclinical reporting guidelines for reproducibility .

Q. How should researchers select solid lipids for formulating this compound-based nanoparticles?

- Answer : Conduct solubility screening in molten lipids (e.g., glyceryl monostearate, tristearin) using visual or thermal analysis to identify compatible matrices. Prioritize lipids with high drug-loading capacity, as demonstrated in tristearin-based solid lipid nanoparticles (SLNs) . Pair this with surfactant screening (e.g., poloxamer 188) to stabilize particle size and encapsulation efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound formulations using Design of Experiments (DoE)?

- Answer : Apply Central Composite Design (CCD) to evaluate critical variables such as drug-to-lipid ratio, surfactant concentration, and processing parameters. Use response surface methodology to model interactions between variables (e.g., particle size, encapsulation efficiency). Validate optimized batches via desirability functions and in vitro release studies. Include statistical validation (e.g., ANOVA) to ensure robustness .

Q. What strategies resolve contradictions in safety data for this compound analogs (e.g., irritation vs. non-irritation findings)?

- Answer : Perform comparative analysis of structural analogs (e.g., glyceryl laurate vs. glyceryl stearate) to identify functional group impacts. Use in vitro assays (e.g., hemolytic activity in erythrocytes ) and human repeat-insult patch tests (RIPT) to assess irritation potential. Cross-reference literature on esterification effects (e.g., reduced sensitization in glyceryl rosinate ). Address discrepancies by evaluating study conditions (e.g., concentration, occlusion) .

Q. How can sustainability assessments be integrated into this compound synthesis and formulation processes?

- Answer : Employ multicriteria decision analysis (MCDA) to evaluate environmental, economic, and technical factors. Compare synthetic routes (e.g., enzymatic vs. chemical catalysis) for energy efficiency and waste reduction. Use lifecycle assessment (LCA) tools to quantify carbon footprints, referencing frameworks applied to glyceryl monostearate production .

Q. What methodologies address variability in experimental data across preclinical studies (e.g., conflicting tumor promotion results)?

- Answer : Implement triangulation by cross-referencing data from in vitro, animal, and computational models. Apply rigorous statistical checks (e.g., power analysis, outlier detection) to minimize bias. Discuss limitations (e.g., species-specific responses) and validate findings against established protocols (e.g., NIH preclinical guidelines ). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and reduce ambiguity .

Methodological Considerations

- Data Analysis : Compare results with literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .

- Safety Protocols : Adhere to Cosmetic Ingredient Review (CIR) guidelines for dermal absorption and immunomodulatory testing, especially for aerosolized formulations .

- Reproducibility : Document methods in alignment with Materials and Methods standards (e.g., specifying manufacturers, institutional review board approvals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.